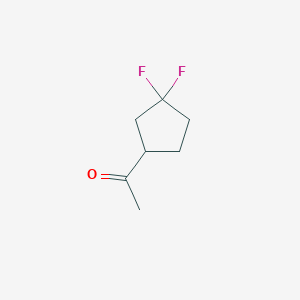
Ethanone, 1-(3,3-difluorocyclopentyl)-
Übersicht
Beschreibung
Ethanone, 1-(3,3-difluorocyclopentyl)- is a useful research compound. Its molecular formula is C7H10F2O and its molecular weight is 148.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(3,3-difluorocyclopentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3,3-difluorocyclopentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethanone, 1-(3,3-difluorocyclopentyl)- is a compound that has garnered attention in recent years for its potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-(3,3-difluorocyclopentyl)- is characterized by its unique cyclopentyl structure modified with difluoromethyl groups. The molecular formula is , and it has a molecular weight of approximately 164.16 g/mol. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
The biological activity of Ethanone derivatives generally involves interactions with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Cytotoxic Activity : Studies have shown that ethanone derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Antioxidant Properties : Certain ethanone derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of Ethanone, 1-(3,3-difluorocyclopentyl)- have utilized various cancer cell lines to assess its efficacy. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 22.5 | |
| A549 (Lung Cancer) | 18.0 |
These results indicate that Ethanone derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development.
Case Studies
- Case Study on MCF-7 Cells :
- Antioxidant Activity :
Eigenschaften
IUPAC Name |
1-(3,3-difluorocyclopentyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c1-5(10)6-2-3-7(8,9)4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCPHYUACJRMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














